N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
説明
特性
IUPAC Name |
N-(2,5-difluorophenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-2-4-15(5-3-14)20-21(30)27-22(26-20)8-10-28(11-9-22)13-19(29)25-18-12-16(23)6-7-17(18)24/h2-7,12H,8-11,13H2,1H3,(H,25,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRUCTOPEFEJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=C(C=CC(=C4)F)F)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H20F2N4O3 |
| Molecular Weight | 426.4 g/mol |
| IUPAC Name | N-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |
| InChI Key | KTXQNUSHMAZBQC-UHFFFAOYSA-N |
Synthesis
The synthesis of N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The process often begins with the formation of the triazole core followed by the introduction of difluorophenyl and methylphenyl substituents through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies have shown that it can modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects.
Antiproliferative Activity
Research has indicated that compounds similar to N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated potent activity against breast, colon, and lung cancer cell lines .
Case Studies
- Breast Cancer Cell Lines : A study evaluated the antiproliferative activity of synthesized compounds against MCF7 (breast cancer) cell lines and found that certain derivatives exhibited IC50 values in the low micromolar range.
- Mechanistic Insights : The lack of inhibitory activity against dihydrofolate reductase (DHFR) in some studies suggests that the antiproliferative effects may be mediated through alternative pathways rather than traditional mechanisms associated with antifolate drugs .
Structure-Activity Relationship (SAR)
The biological activity of N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide can be influenced by various structural modifications:
- Electronegative Substituents : The presence of electronegative groups such as fluorine enhances the compound's lipophilicity and biological activity.
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased potency against cancer cells |
| Methyl Group Addition | Enhanced solubility and bioavailability |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. However, further studies are necessary to fully understand its metabolism and excretion pathways.
類似化合物との比較
Structural and Functional Comparison with Analogous Compounds
The compound shares structural homology with several pesticidal and pharmacologically active acetamide derivatives. Below is a comparative analysis based on substituent variations, functional groups, and reported uses:
Table 1: Comparative Analysis of Acetamide Derivatives
Key Observations:
Fluorination Patterns : The 2,5-difluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl group in Flumetsulam. Fluorine positioning significantly impacts bioactivity, as seen in Flumetsulam’s herbicidal efficacy via acetolactate synthase (ALS) inhibition .
Spirocyclic vs. Heterocyclic Cores: The spirocyclic triazaspiro system in the target compound differs from Flumetsulam’s triazolo-pyrimidine or Oxadixyl’s oxazolidinone.
Substituent Effects : The 4-methylphenyl group in the target compound may confer lipophilicity, influencing membrane permeability compared to the methoxy group in Oxadixyl or the triazine core in Triaziflam.
Research Findings and Mechanistic Insights
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn from structurally related molecules:
- Cytotoxicity Assays: Compounds with fluorinated aromatic rings and spirocyclic systems are frequently evaluated using colorimetric assays (e.g., MTT) to assess cellular growth inhibition .
- Agrochemical Potential: The structural resemblance to Flumetsulam and Triaziflam suggests possible herbicidal activity, though empirical validation is required.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(2,5-difluorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Spirocyclic Core Formation : Cyclization reactions to construct the 1,4,8-triazaspiro[4.5]dec-1-en-3-one scaffold, often using cyclohexanone derivatives and heterocyclic precursors under reflux conditions with catalysts like p-toluenesulfonic acid .
Substituent Introduction : Halogenated aryl groups (e.g., 2,5-difluorophenyl) are introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
Acetamide Linkage : Final coupling of the spirocyclic intermediate with 2-(4-methylphenyl)acetamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Key Considerations : Optimize reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to verify spirocyclic connectivity, fluorine substituents, and acetamide linkage. For example, downfield shifts (~8.5–9.5 ppm) indicate NH groups in the triazaspiro system .
- X-ray Crystallography : Resolve spatial arrangement of the spirocyclic core and substituent geometry. Disordered methyl groups in the cyclohexane ring may require refinement (e.g., ) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C23H21F2N3O2) and isotopic patterns .
Q. How do substituents (e.g., 2,5-difluorophenyl) influence solubility and stability?
- Methodological Answer :
- LogP Analysis : Fluorine atoms increase lipophilicity (LogP ~4.7–5.2), impacting membrane permeability. Use shake-flask or HPLC methods to validate computational predictions .
- pH Stability : Test degradation kinetics in buffered solutions (pH 1–10) via HPLC-UV. The acetamide group may hydrolyze under acidic conditions, requiring stabilization with co-solvents (e.g., PEG 400) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the spirocyclic intermediate?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts for cyclization efficiency. reports 48–60% yields using mercaptoacetic acid as a catalyst .
- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12h to 2h) and improve regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to distinguish target-specific effects from off-target interactions .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in in vitro vs. in vivo results .
- Structural Analog Comparison : Benchmark against analogs (e.g., and ) to isolate substituent-specific effects .
Q. How do electronic effects of fluorine substituents modulate reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model electron-withdrawing effects of fluorine on aromatic rings to predict reactivity in Suzuki-Miyaura couplings .
- Kinetic Isotope Studies : Use deuterated analogs to probe rate-determining steps in C–N bond formation .
Data Contradiction Analysis
Q. How to reconcile conflicting LogP values from computational vs. experimental methods?
- Methodological Answer :
- Experimental Validation : Use the shake-flask method with octanol/water partitioning, accounting for ionization (pKa ~8.5 for the acetamide group) .
- QSAR Refinement : Adjust atomic contribution parameters in software (e.g., MarvinSuite) to align with empirical data .
Q. Why do spectral data (e.g., NMR) vary between synthetic batches?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
